5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a bromine atom, a hydroxypiperidinyl group, and a pyrimidine ring
Preparation Methods
The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of piperidine carboxylic acids as starting materials. The synthetic process typically includes steps such as over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, and further condensation and reduction . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane or Jones reagent.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid include:
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a methylthio group instead of a hydroxypiperidinyl group
Pyrido[3,4-d]pyrimidines: These compounds are used as kinase inhibitor scaffolds and have similar heterocyclic structures.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H12BrN3O3 |
---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
5-bromo-2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12BrN3O3/c11-7-5-12-10(13-8(7)9(16)17)14-3-1-6(15)2-4-14/h5-6,15H,1-4H2,(H,16,17) |
InChI Key |
GTRDQCUAUMGNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C(=N2)C(=O)O)Br |
Origin of Product |
United States |
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